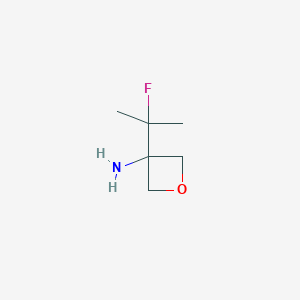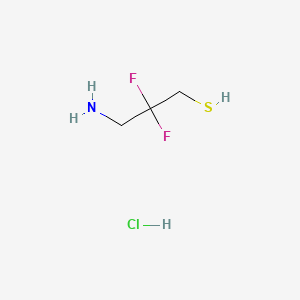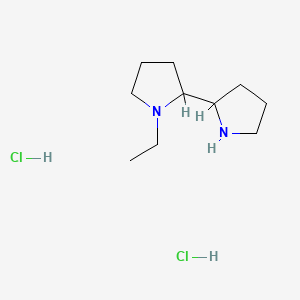
(3-Chloro-5-fluorophenyl)hydrazine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chloro-5-fluorophenyl)hydrazine dihydrochloride is an organic compound with the molecular formula C6H8Cl3FN2 It is a derivative of hydrazine, where the hydrazine moiety is substituted with a 3-chloro-5-fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-5-fluorophenyl)hydrazine dihydrochloride typically involves the reaction of 3-chloro-5-fluoroaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization from an appropriate solvent.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same starting materials and reaction conditions, with additional steps for purification and quality control to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Chloro-5-fluorophenyl)hydrazine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Amine derivatives.
Substitution: Substituted phenylhydrazine derivatives.
Applications De Recherche Scientifique
(3-Chloro-5-fluorophenyl)hydrazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3-Chloro-5-fluorophenyl)hydrazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Chloro-2-fluorophenyl)hydrazine hydrochloride
- (3,5-Difluorophenyl)hydrazine hydrochloride
- (3-Fluorophenyl)hydrazine hydrochloride
Uniqueness
(3-Chloro-5-fluorophenyl)hydrazine dihydrochloride is unique due to the specific positioning of the chloro and fluoro substituents on the phenyl ring, which can influence its reactivity and interaction with biological targets. This distinct structure can result in different chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C6H8Cl3FN2 |
|---|---|
Poids moléculaire |
233.5 g/mol |
Nom IUPAC |
(3-chloro-5-fluorophenyl)hydrazine;dihydrochloride |
InChI |
InChI=1S/C6H6ClFN2.2ClH/c7-4-1-5(8)3-6(2-4)10-9;;/h1-3,10H,9H2;2*1H |
Clé InChI |
ORBOWBIEOSQCPX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1F)Cl)NN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine hydrochloride](/img/structure/B13459392.png)

![benzyl N-[2-hydroxy-1-(1-hydroxycyclopropyl)ethyl]carbamate](/img/structure/B13459398.png)

![2-[(3S)-3-methoxypyrrolidin-1-yl]acetic acid hydrochloride](/img/structure/B13459410.png)
![4-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13459423.png)
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B13459434.png)







